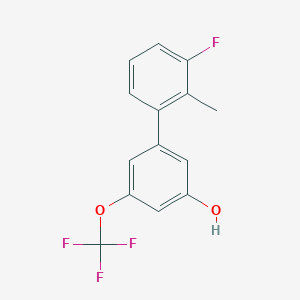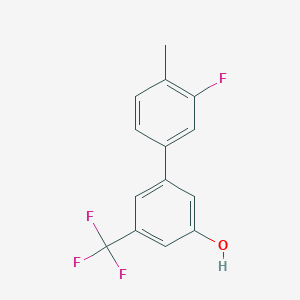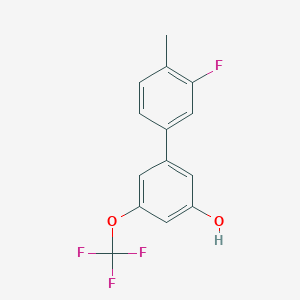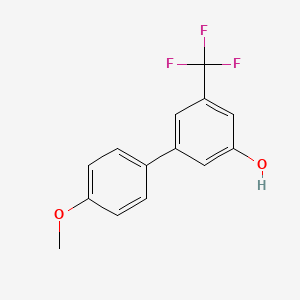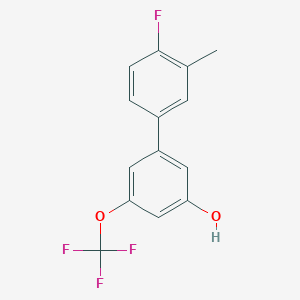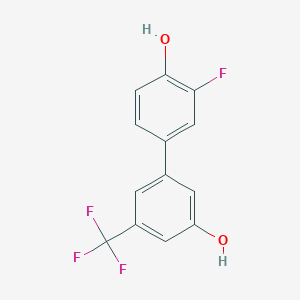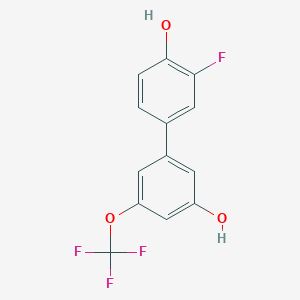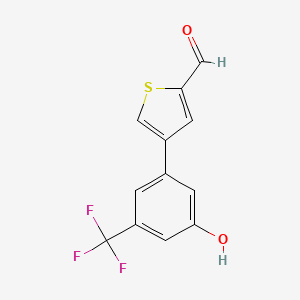
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol, 95% (CFTM) is a phenolic compound with various applications in the fields of biochemistry and physiology. It is a widely used reagent in organic synthesis, and is used in a variety of scientific research applications. CFTM is also known as 2-chloro-5-trifluoromethoxy-phenol and is represented by the molecular formula C7H5ClF3O. In
科学的研究の応用
CFTM has various applications in scientific research. It is used in the synthesis of a variety of compounds, such as 4-chloro-3-fluoro-phenol, which is used in the synthesis of drugs. CFTM is also used in the synthesis of a wide range of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. It is also used in the synthesis of antibiotics, such as cefotaxime and ceftazidime.
作用機序
CFTM has been studied for its potential mechanism of action. It is believed that CFTM binds to the active site of enzymes, such as cytochrome P450 (CYP) enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
CFTM has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which can lead to an inhibition of drug metabolism. This inhibition of drug metabolism can lead to an accumulation of drugs in the body, which can lead to an increased risk of adverse drug reactions. CFTM has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to an inhibition of fatty acid synthesis. This inhibition of fatty acid synthesis can lead to an accumulation of fatty acids in the body, which can lead to an increased risk of obesity and other metabolic disorders.
実験室実験の利点と制限
CFTM has several advantages and limitations for use in laboratory experiments. One of the main advantages of CFTM is its low cost and availability. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, CFTM can be toxic if inhaled or ingested, so it should be handled with caution in the laboratory.
将来の方向性
There are a number of potential future directions for research involving CFTM. One potential direction is to further investigate its potential mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research could be conducted to explore its potential advantages and limitations for use in laboratory experiments. Finally, further research could be conducted to explore its potential toxicity and safety profile.
合成法
CFTM is synthesized through a two-step process. In the first step, 2-chlorophenol is reacted with trifluoroacetic anhydride in the presence of triethylamine. This reaction results in the formation of 5-(2-chloro-3,3,3-trifluoro-1-oxopropoxy)-phenol. In the second step, this intermediate is then reacted with sulfuric acid to produce CFTM.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-4-2-1-3-11(12)8-5-9(18)7-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRAHZBVLKIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686573 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-20-0 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

